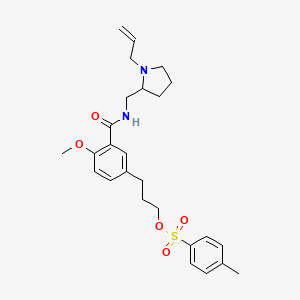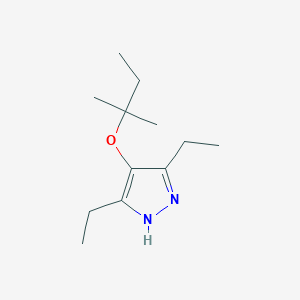![molecular formula C19H17NO4 B12885940 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline CAS No. 675881-83-1](/img/structure/B12885940.png)
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and catalytic reactions, are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. For instance, similar compounds like bicuculline act as competitive antagonists of GABA_A receptors, blocking the inhibitory action of GABA and mimicking epilepsy . This suggests that this compound may also interact with similar pathways, although specific studies on this compound are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicuculline: A phthalide-isoquinoline compound that acts as a GABA_A receptor antagonist.
Hydrastine: Another isoquinoline derivative with similar structural features.
[1,3]Dioxolo[4,5-c]quinoline: A compound with a similar dioxolo ring structure, known for its antibacterial properties.
Uniqueness
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
675881-83-1 |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
6-[(3,4-dimethoxyphenyl)methyl]-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C19H17NO4/c1-21-16-5-3-12(10-18(16)22-2)9-15-13-4-6-17-19(24-11-23-17)14(13)7-8-20-15/h3-8,10H,9,11H2,1-2H3 |
Clé InChI |
OEZUKVADHZKJBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC4=C3OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



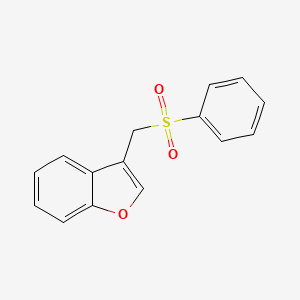
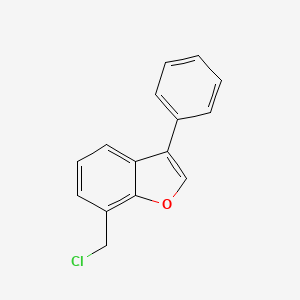
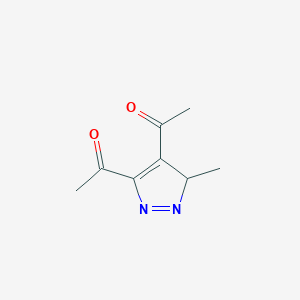
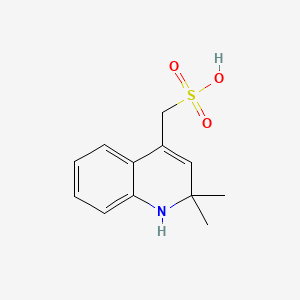
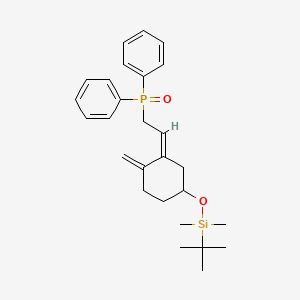
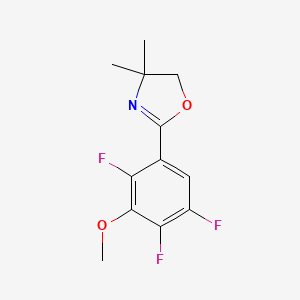
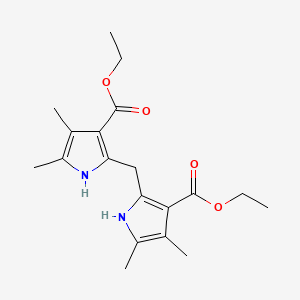


![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
